molecular formula C6H7Br B14650521 1-Penten-3-yne, 5-bromo-2-methyl- CAS No. 50783-64-7

1-Penten-3-yne, 5-bromo-2-methyl-

Cat. No.: B14650521
CAS No.: 50783-64-7
M. Wt: 159.02 g/mol
InChI Key: OZFGWPFQRKEGQR-UHFFFAOYSA-N
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Description

1-Penten-3-yne, 5-bromo-2-methyl- is an organic compound belonging to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a bromine atom and a methyl group attached to the penten-3-yne backbone. The molecular formula for this compound is C6H7Br.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Penten-3-yne, 5-bromo-2-methyl- can be synthesized through various organic reactionsThe reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst to facilitate the addition of the bromine atom to the alkyne structure .

Industrial Production Methods: Industrial production of 1-Penten-3-yne, 5-bromo-2-methyl- often involves large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Penten-3-yne, 5-bromo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Penten-3-yne, 5-bromo-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Penten-3-yne, 5-bromo-2-methyl- involves its interaction with various molecular targets. The triple bond in the alkyne structure can participate in cycloaddition reactions, forming new ring structures. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. These interactions are crucial in the compound’s reactivity and its applications in synthesis .

Comparison with Similar Compounds

  • 1-Penten-3-yne, 2-methyl-
  • 5-Bromo-1-pentene
  • 5-Bromo-2-methyl-2-pentene

Comparison: 1-Penten-3-yne, 5-bromo-2-methyl- is unique due to the presence of both a bromine atom and a methyl group on the alkyne backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Similar compounds may lack either the bromine or the methyl group, resulting in different chemical properties and reactivity .

Properties

CAS No.

50783-64-7

Molecular Formula

C6H7Br

Molecular Weight

159.02 g/mol

IUPAC Name

5-bromo-2-methylpent-1-en-3-yne

InChI

InChI=1S/C6H7Br/c1-6(2)4-3-5-7/h1,5H2,2H3

InChI Key

OZFGWPFQRKEGQR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CCBr

Origin of Product

United States

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